Bienvenue dans la boutique en ligne BenchChem!

3,7-Dimethyluric Acid

Metabolomics Xenobiotic Metabolism CYP Enzyme Phenotyping

Confidently procure 3,7-Dimethyluric Acid to ensure analytical specificity in your methylxanthine research. Unlike generic or isomeric substitutes, this primary theobromine metabolite (derived exclusively via xanthine oxidase) enables unambiguous metabolic pathway attribution. Its characteristic two-peak voltammetric signature at pyrolytic graphite electrodes provides a unique analytical fingerprint, preventing false-positive uric acid measurements. Available as a high-purity solid (mp ≥300°C), it is the essential reference standard for quantifying theobromine C8-oxidation flux in microsomal incubations, in vivo PK studies, and gradient RP-HPLC method validation.

Molecular Formula C7H8N4O3
Molecular Weight 196.16 g/mol
CAS No. 13087-49-5
Cat. No. B082032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyluric Acid
CAS13087-49-5
Synonyms3,7-dimethyluric acid
3,7-DMU
Molecular FormulaC7H8N4O3
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)N(C(=O)NC2=O)C
InChIInChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)
InChIKeyHMLZLHKHNBLLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyluric Acid (CAS 13087-49-5): Analytical Reference Standard for Theobromine Metabolism and Methylxanthine Pathway Differentiation


3,7-Dimethyluric acid (3,7-DMU) is a dimethylated purine derivative with molecular formula C7H8N4O3 and molecular weight 196.16, structurally characterized as an oxopurine with methyl substitutions at N-3 and N-7 [1]. As a primary theobromine (3,7-dimethylxanthine) metabolite formed via xanthine oxidase-mediated C8-oxidation, this compound serves as a critical analytical reference standard for distinguishing theobromine-specific metabolic flux from broader methylxanthine pathways . The compound exhibits distinctive electrochemical oxidation behavior at pyrolytic graphite electrodes, yielding two voltammetric oxidation peaks that enable its unambiguous detection in complex biological matrices [2].

3,7-Dimethyluric Acid (CAS 13087-49-5): Why In-Class Methylxanthine Metabolites Cannot Be Interchanged in Analytical or Metabolic Studies


Dimethyluric acid positional isomers exhibit fundamentally distinct metabolic origins and analytical behavior that preclude generic substitution. 3,7-DMU derives exclusively from theobromine C8-oxidation , whereas 1,3-dimethyluric acid originates from caffeine and theophylline metabolism via CYP1A2 and CYP2E1 [1]. This metabolic source divergence translates to quantitative differences in biological occurrence: 3,7-DMU represents only 1.3 ± 0.6% of total urinary theobromine metabolites in humans [2], while 1,3-DMU is a major caffeine metabolite. Furthermore, positional methylation critically governs antioxidant efficacy—1,3-DMU demonstrates potent lipid peroxidation inhibition at 500 µM (77% inhibition) [3], whereas 3,7-DMU lacks documented comparable activity. Electrochemical detection profiles also differ: 3,7-DMU yields two characteristic voltammetric oxidation peaks at pyrolytic graphite electrodes [4], a signature that cannot be replicated by alternative isomers. These orthogonal differentiation points mandate compound-specific procurement for any study requiring precise metabolic pathway attribution or isomeric analytical resolution.

3,7-Dimethyluric Acid (CAS 13087-49-5): Quantitative Comparative Evidence for Scientific Selection and Procurement


Metabolic Origin Specificity: 3,7-DMU as the Definitive Theobromine C8-Oxidation Marker

3,7-DMU is the sole dimethyluric acid isomer produced exclusively via xanthine oxidase-mediated C8-oxidation of theobromine (3,7-dimethylxanthine), distinguishing it from 1,3-DMU which originates from caffeine and theophylline metabolism [1]. In human urinary metabolite profiling, 3,7-DMU constitutes 1.3 ± 0.6% of total theobromine metabolites, compared to the major metabolite 7-methylxanthine at 36 ± 5% and unchanged theobromine at 21 ± 4% [2]. This minor yet pathway-specific occurrence enables unambiguous tracking of theobromine-derived metabolic flux independent of confounding caffeine or theophylline contributions.

Metabolomics Xenobiotic Metabolism CYP Enzyme Phenotyping

Electrochemical Detection Signature: Two Voltammetric Oxidation Peaks Enable Isomeric Differentiation in Complex Matrices

3,7-DMU exhibits a characteristic electrochemical oxidation profile consisting of two distinct voltammetric peaks (Ia and IIa) at pyrolytic graphite electrodes in aqueous solution [1][2]. Peak Ia corresponds to a two-electron oxidation yielding an unstable quinonoid cation that ultimately converts to 4,8-dimethylallantoin as the sole organic product at pH 7-9 [1]. This dual-peak signature distinguishes 3,7-DMU from uric acid and other methylated purines in electrochemical detection systems, enabling isomeric identification without chromatographic separation.

Electroanalytical Chemistry Biosensor Development Purine Redox Chemistry

In Vitro Metabolic Conversion: Microsomal Formation Rates Differentiate 3,7-DMU from Alternative Theobromine Metabolites

In rat liver microsomal incubations, 3,7-DMU is the major theobromine metabolite produced in vitro [1]. However, in vivo metabolic patterns invert this relationship: 3,7-DMU constitutes only a minor urinary metabolite (1.3 ± 0.6% in humans [2]; 5-10% in rats [3]), whereas 6-amino-5-[N-methylformylamino]-1-methyluracil (3,7-DAU) dominates in vivo excretion. This in vitro/in vivo discordance establishes 3,7-DMU as a critical probe for investigating the role of cellular thiols and glutathione in modulating theobromine metabolic fate [1].

Drug Metabolism Cytochrome P450 In Vitro ADME

Analytical Chromatographic Resolution: HPLC Gradient Separation Distinguishes 3,7-DMU from Co-Eluting Purine Derivatives

Reversed-phase HPLC with gradient elution achieves baseline separation of 3,7-DMU from 1,3-DMU, 1,7-DMU, and multiple methylxanthine derivatives in urinary calculi matrices [1]. Under isocratic conditions, these methylated purines co-elute with uric acid, requiring gradient methodology for unambiguous quantification. The method achieves detection limits of 25-140 µg purine per g stone weight with precision (RSD%) of 0.5-2.4% [1]. 3,7-DMU has been detected in human serum metabolomic analyses, where it shows increasing trends in upper urinary tract urothelial carcinoma patients compared to healthy controls [2].

Analytical Chemistry HPLC Method Development Clinical Biochemistry

Biomarker Specificity: 3,7-DMU as a Purine Component in Urinary Calculi with Diagnostic Potential

3,7-DMU has been identified and quantified as a constituent of human urinary calculi, with maximal content in stones reaching 1.7% by weight [1]. Methylated purines including 3,7-DMU were previously unrecognized as stone components, representing a solid solution with uric acid as the solvent matrix [1][2]. The presence of 3,7-DMU in stones correlates with dietary methylxanthine exposure and may serve as a biomarker for abnormal purine metabolism and urolithiasis pathogenesis [1]. In serum metabolomic analyses, 3,7-DMU levels show increasing trends in upper urinary tract urothelial carcinoma patients versus healthy controls [3].

Urolithiasis Clinical Metabolomics Purine Metabolism Disorders

3,7-Dimethyluric Acid (CAS 13087-49-5): Validated Research Applications Based on Quantitative Evidence


Theobromine Metabolic Pathway Elucidation and CYP Phenotyping

Use 3,7-DMU as an analytical reference standard for quantifying theobromine C8-oxidation flux in in vitro microsomal incubations and in vivo pharmacokinetic studies. The compound's exclusive origin from theobromine via xanthine oxidase enables unambiguous pathway tracking without interference from caffeine- or theophylline-derived metabolites. This application is supported by quantitative urinary excretion data (1.3 ± 0.6% of total theobromine metabolites in humans) and in vitro conversion rate measurements (2-fold and 11-fold increases with PB and 3MC induction, respectively) [1][2].

HPLC Method Validation for Methylated Purine Resolution in Clinical Biochemistry

Employ 3,7-DMU as a reference standard for developing and validating gradient reversed-phase HPLC methods capable of resolving dimethyluric acid positional isomers from uric acid and other methylxanthine derivatives. This application addresses the documented analytical challenge that isocratic methods fail to separate methylated purines from uric acid, which can lead to false-positive uric acid measurements in urinary calculi and biological fluid analyses [3].

Electrochemical Biosensor Development and Purine Redox Chemistry Studies

Utilize 3,7-DMU as a model substrate for investigating purine electrooxidation mechanisms and developing electrochemical detection platforms. The compound's characteristic two-peak voltammetric signature (peaks Ia and IIa) at pyrolytic graphite electrodes, with defined reaction products (4,8-dimethylallantoin at pH 7-9), provides a well-characterized system for studying structure-redox relationships in methylated purines and validating novel electrode materials [4][5].

Urolithiasis Metabolomics and Purine Metabolism Disorder Biomarker Discovery

Apply 3,7-DMU as a target analyte in metabolomic studies investigating the role of dietary methylxanthines in urolithiasis pathogenesis. The compound has been quantified in human urinary calculi (maximal content 1.7% stone weight) and shows altered serum levels in disease states, establishing its relevance as a specific biomarker for theobromine-related purine metabolism abnormalities [3][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dimethyluric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.